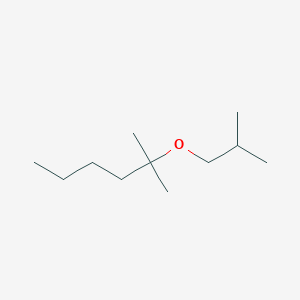

2-Methyl-2-(2-methylpropoxy)hexane

Beschreibung

2-Methyl-2-(2-methylpropoxy)hexane is a branched ether with the molecular formula C₁₁H₂₄O, derived from a hexane backbone substituted at the second carbon with a methyl group and a 2-methylpropoxy (isobutoxy) group. Its structure confers low polarity and moderate volatility compared to smaller ethers.

Eigenschaften

CAS-Nummer |

835877-64-0 |

|---|---|

Molekularformel |

C11H24O |

Molekulargewicht |

172.31 g/mol |

IUPAC-Name |

2-methyl-2-(2-methylpropoxy)hexane |

InChI |

InChI=1S/C11H24O/c1-6-7-8-11(4,5)12-9-10(2)3/h10H,6-9H2,1-5H3 |

InChI-Schlüssel |

KRZUZSQBGXTSGO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(C)(C)OCC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-methylpropoxy)hexane typically involves the reaction of 2-methyl-2-hexanol with 2-methylpropyl bromide in the presence of a strong base like sodium hydride. The reaction proceeds via an S_N2 mechanism, where the nucleophilic oxygen of the alcohol attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the ether bond.

Industrial Production Methods

On an industrial scale, the production of 2-Methyl-2-(2-methylpropoxy)hexane can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as potassium carbonate can also enhance the reaction efficiency and reduce the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: 2-Methyl-2-(2-methylpropoxy)hexane can undergo oxidation reactions, typically forming ketones or carboxylic acids depending on the reaction conditions.

Reduction: Reduction reactions are less common for this compound due to the stability of the ether bond.

Substitution: The compound can undergo substitution reactions, particularly at the ether oxygen, where it can be converted into other ethers or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Reagents such as hydrobromic acid (HBr) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

Oxidation: Ketones or carboxylic acids.

Substitution: Other ethers or alcohols depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-(2-methylpropoxy)hexane has several applications in scientific research:

Chemistry: Used as a solvent in organic synthesis due to its stability and low reactivity.

Biology: Employed in the extraction of lipophilic compounds from biological samples.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve various pharmaceutical compounds.

Industry: Utilized in the production of lubricants and as a component in specialty chemicals.

Wirkmechanismus

The mechanism by which 2-Methyl-2-(2-methylpropoxy)hexane exerts its effects is primarily through its role as a solvent. It interacts with various molecular targets by dissolving lipophilic substances, thereby facilitating their transport and reaction. The ether functional group allows for interactions with both polar and non-polar compounds, making it versatile in different chemical environments.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 2-methyl-2-(2-methylpropoxy)hexane with compounds of similar molecular weight or functional classes referenced in the evidence:

*Hypothetical estimate based on ether analogs.

Functional Group and Reactivity

- Ethers (Target Compound) : Ethers like 2-methyl-2-(2-methylpropoxy)hexane are generally chemically inert compared to ketones or esters. Their low polarity results in lower boiling points than alcohols or carboxylic acids of similar molecular weight but higher than smaller ethers (e.g., diethyl ether, BP ~35°C).

- Ketones (2-Hexanone): The carbonyl group in 2-hexanone increases polarity and reactivity, contributing to its use as a solvent. However, it is associated with neurotoxicity, as noted in its toxicological profile .

- Carbamates (Aldicarb) : Despite lacking structural similarity, Aldicarb’s extreme toxicity (LD₅₀ < 1 mg/kg in rats) highlights how functional groups (e.g., carbamate) dictate biological activity .

- Esters ( Compound) : Esters exhibit intermediate polarity and are often used in polymer chemistry. The compound in may cause irritation but lacks the acute toxicity of Aldicarb .

Toxicity and Environmental Impact

- 2-Methyl-2-(2-methylpropoxy)hexane : Ethers typically pose lower acute toxicity risks than ketones or carbamates. Its branched structure may reduce volatility, minimizing inhalation hazards.

- 2-Hexanone: Documented as a neurotoxin with occupational exposure limits (e.g., OSHA PEL: 100 ppm), emphasizing the risks of ketones in industrial settings .

- Aldicarb: Prohibited in many countries due to high environmental persistence and toxicity to non-target organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.